Ramiprilat

Description

The active metabolite of the prodrug [Ramipril].

This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.

This compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. This compound inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and leads to vasodilation. This agent also causes an increase in bradykinin levels and a decrease in angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis.

This compound is a small molecule drug with a maximum clinical trial phase of II.

See also: Ramipril (active moiety of).

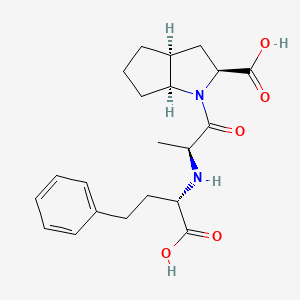

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDYTOTWMPBSLG-HILJTLORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016165 | |

| Record name | Ramiprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87269-97-4 | |

| Record name | Ramiprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87269-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramiprilat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087269974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramiprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramiprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87269-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N5U4QFC3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ramiprilat Pharmacokinetics in Animal Models of Hypertension: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, in various animal models of hypertension. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of cardiovascular pharmacology and drug metabolism.

Introduction

Ramipril is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound.[1][2][3] this compound is a potent, long-acting inhibitor of angiotensin-converting enzyme (ACE), the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][4] By inhibiting ACE, this compound leads to vasodilation and a reduction in blood pressure.[4] The study of this compound's pharmacokinetic profile in relevant animal models of hypertension is crucial for understanding its efficacy and safety, and for extrapolating preclinical findings to human clinical trials.

This guide summarizes key pharmacokinetic parameters of this compound in various animal models, details the experimental protocols used to generate this data, and provides visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters of this compound in a rat model following oral administration of ramipril. While data in specific hypertensive models is limited in publicly available literature, this provides a baseline for a common preclinical species.

| Animal Model | Drug Administered (Dose) | This compound Cmax (ng/mL) | This compound Tmax (h) | This compound AUC (ng·h/mL) | Reference |

| Wistar Rats | Ramipril (1 mg/kg, oral) | 28.5 ± 3.2 | 2.0 | 152.4 ± 18.5 | [5] |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. Below are outlines of key experimental protocols relevant to the study of this compound in animal models of hypertension.

Animal Models of Hypertension

Several well-established animal models are used to study hypertension, each with distinct physiological characteristics.

-

Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension and is one of the most widely used models for studying the pathophysiology of hypertension and for testing antihypertensive drugs.[6]

-

Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model: This surgical model mimics renovascular hypertension, where hypertension is induced by constricting one renal artery, leaving the contralateral kidney untouched.[7][8][9] This leads to activation of the renin-angiotensin-aldosterone system (RAAS).[8]

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model: This model induces a low-renin, volume-dependent form of hypertension through the administration of a mineralocorticoid (DOCA) and a high-salt diet, typically following a unilateral nephrectomy.[10][11][12]

Induction of Hypertension

-

2K1C Model Induction:

-

Male Sprague-Dawley or Wistar rats are anesthetized.

-

A flank incision is made to expose the left renal artery.

-

A silver or titanium clip with a specific internal diameter (e.g., 0.23 mm or 0.25 mm) is placed around the renal artery to induce stenosis.[7][8]

-

The incision is closed, and the animals are allowed to recover. Hypertension typically develops over several weeks.[8]

-

-

DOCA-Salt Model Induction:

-

Male Wistar or Sprague-Dawley rats undergo a unilateral nephrectomy (removal of one kidney).[11][13]

-

Following a recovery period, the rats are administered DOCA, either via subcutaneous injection (e.g., 40 mg/kg twice weekly) or subcutaneous implantation of a slow-release pellet.[11][14]

-

The drinking water is replaced with a 1% NaCl solution.[11][13]

-

Hypertension develops over a period of several weeks.[14]

-

Drug Administration and Pharmacokinetic Sampling

-

Drug Administration: Ramipril is typically administered orally via gavage. For a 1 mg/kg dose in rats, the drug is dissolved in a suitable vehicle, such as 0.1% carboxymethyl cellulose.[5]

-

Blood Sampling:

-

Following drug administration, blood samples (approximately 250 µL) are collected at various time points to characterize the plasma concentration-time profile.

-

Typical time points for rat studies include: pre-dose (0 h), and at 0.08, 0.15, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, and 24.0 hours post-dose.[5]

-

Blood is collected into heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[5]

-

Bioanalytical Method for this compound Quantification

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for quantifying ramipril and this compound in plasma.[15][16][17][18]

-

Sample Preparation:

-

Aliquots of plasma (e.g., 200 µL) are mixed with an internal standard (e.g., enalaprilat).[15][16]

-

Proteins are precipitated by adding a solvent like acetonitrile or methanol.[15][16]

-

The mixture is vortexed and centrifuged.

-

The supernatant is transferred for injection into the LC-MS/MS system.[15][16]

-

-

Chromatographic and Mass Spectrometric Conditions:

-

LC Column: A reverse-phase column, such as a Chromolith Speed Rod RP-18e, is typically used.[15]

-

Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid is commonly employed.[15]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion monitoring mode is used for detection and quantification.[15]

-

Visualizations

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention by this compound.

Experimental Workflow

The following diagram outlines the typical workflow for a pharmacokinetic study of this compound in a hypertensive animal model.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetic evaluation of this compound in animal models of hypertension. The provided data, while currently limited to normotensive rats in the accessible literature, offers a starting point for comparative analysis. The detailed experimental protocols for hypertension induction and bioanalytical quantification serve as a practical resource for designing and conducting preclinical studies. The visualizations of the RAAS pathway and experimental workflow offer a clear conceptual framework for understanding the drug's mechanism and the process of its pharmacokinetic characterization. Further research is warranted to generate and publish comprehensive pharmacokinetic data of this compound in established hypertensive animal models to better inform its clinical development and application.

References

- 1. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, this compound, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chronic-ace-inhibitor-treatment-and-adrenergic-mechanisms-in-spontaneously-hypertensive-rats - Ask this paper | Bohrium [bohrium.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omicsonline.org [omicsonline.org]

- 12. researchgate.net [researchgate.net]

- 13. Prevention of Hypertension in DOCA-Salt Rats by an Inhibitor of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [A simplified method for preparation of DOCA-salt hypertension model in rats by subcutaneous implantation of DOCA silastic tube] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpsonline.com [ijpsonline.com]

- 16. ijpsonline.com [ijpsonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Ramiprilat and its Analogs as ACE Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril. Understanding the precise interplay between the molecular architecture of this compound and its potent inhibitory effect on ACE is paramount for the rational design of novel antihypertensive agents with improved efficacy and safety profiles. This document provides a comprehensive overview of the key structural moieties, quantitative inhibitory data, detailed experimental protocols, and the underlying signaling pathways.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease.[1][2] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure. ACE also inactivates bradykinin, a potent vasodilator.[1]

Ramipril is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound.[3] this compound is a potent, competitive inhibitor of ACE.[3] By inhibiting ACE, this compound decreases the production of angiotensin II and potentiates the effects of bradykinin, leading to vasodilation and a reduction in blood pressure.[1]

Core Structural Features and Structure-Activity Relationship (SAR)

The potent inhibitory activity of this compound and its analogs is attributed to specific structural features that allow for high-affinity binding to the active site of ACE. The key pharmacophoric elements are:

-

A Zinc-Binding Group: this compound possesses a carboxylate group that chelates the essential zinc ion in the active site of ACE. This interaction is crucial for potent inhibition. Analogs where this carboxylate is replaced by other zinc-binding moieties, such as a phosphonate group, have also shown significant ACE inhibitory activity.

-

A Terminal Carboxylate Group: This group mimics the C-terminal carboxylate of natural ACE substrates, such as angiotensin I, and engages in an ionic interaction with a positively charged residue in the active site.

-

A Proline Mimetic: this compound contains a fused bicyclic system that mimics the proline residue of ACE substrates. This rigid structure provides an optimal conformation for binding. Modifications to this ring system can significantly impact potency.

-

Hydrophobic Side Chains: The phenylethyl group of this compound interacts with a hydrophobic pocket in the ACE active site, contributing to the overall binding affinity. The nature and size of this hydrophobic group are critical for potent inhibition.

Quantitative Data on ACE Inhibition

The inhibitory potency of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). This compound is a highly potent inhibitor with a Ki value in the picomolar range.[4] The following table presents a comparison of the in vitro ACE inhibitory activity of this compound with other well-known ACE inhibitors.

| Inhibitor | Zinc-Binding Group | IC50 (nM) | Ki (nM) | Reference(s) |

| This compound | Carboxylate | 1.7 | 0.007 | [4] |

| Enalaprilat | Carboxylate | 1.2 | 0.2 | |

| Captopril | Sulfhydryl | 23 | 1.7 | |

| Lisinopril | Carboxylate | 1.0 | 0.05 | |

| Fosinoprilat | Phosphinate | 2.6 | - |

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate used, enzyme source, pH, and temperature).

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is a representative method for determining the in vitro ACE inhibitory activity of compounds like this compound and its analogs, based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

1N HCl

-

Ethyl acetate

-

Test compounds (this compound and its analogs)

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add 50 µL of the HHL solution.

-

Add 20 µL of the test compound solution at various concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the ACE solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1N HCl.

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.

-

Vortex the mixture vigorously for 15 seconds.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

-

Measurement:

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculations:

-

A control reaction is performed without the inhibitor.

-

A blank reaction is performed by adding the HCl before the enzyme.

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

The in vivo efficacy of this compound analogs is often evaluated in spontaneously hypertensive rats (SHR), a well-established animal model of human essential hypertension.

Animals:

-

Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.

-

Normotensive Wistar-Kyoto (WKY) rats as controls.

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment. They are housed in a temperature- and light-controlled environment with free access to standard chow and water.

-

Blood Pressure Measurement:

-

Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.

-

Animals are trained for the procedure for several days before the start of the study to minimize stress-induced variations in blood pressure.

-

Baseline blood pressure is recorded for 2-3 consecutive days before drug administration.

-

-

Drug Administration:

-

Test compounds (this compound analogs) are formulated in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

-

The compounds are administered orally (by gavage) or intraperitoneally at various doses.

-

A vehicle control group receives the vehicle alone.

-

A positive control group may receive a known antihypertensive agent, such as ramipril.

-

-

Post-Dose Monitoring:

-

Blood pressure and heart rate are measured at several time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the antihypertensive effect.

-

For chronic studies, compounds are administered daily for a period of several weeks, and blood pressure is monitored regularly.

-

-

Data Analysis:

-

The change in blood pressure from baseline is calculated for each animal.

-

The results are expressed as the mean ± standard error of the mean (SEM).

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compounds with the vehicle control.

-

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined area of medicinal chemistry, with the key pharmacophoric elements for potent ACE inhibition clearly identified. The carboxylate groups for zinc chelation and ionic interactions, the rigid proline-mimetic scaffold, and the hydrophobic side chain all play crucial roles in the high-affinity binding of these inhibitors to the ACE active site. Future research in this area will likely focus on the development of analogs with enhanced tissue penetration, longer duration of action, and improved side-effect profiles. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and optimization of this important class of cardiovascular drugs.

References

- 1. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic properties of the angiotensin converting enzyme inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mixed-type inhibition of pulmonary angiotensin I-converting enzyme by captopril, enalaprilat and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ramiprilat's Interaction with the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, and the renin-angiotensin system (RAS). The document details the mechanism of action, binding kinetics, and downstream physiological effects of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to the Renin-Angiotensin System and this compound

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2][3] A key enzyme in this system is the angiotensin-converting enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I (ATI) to the potent vasoconstrictor angiotensin II (ATII).[1][2][3] ATII exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[1][3][4]

Ramipril is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, this compound.[1][5][6][7][8] this compound is a potent, competitive inhibitor of ACE.[1] By inhibiting ACE, this compound decreases the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure.[3][4] ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator.[1][9] this compound's inhibition of ACE leads to an accumulation of bradykinin, which contributes to its antihypertensive effect through vasodilation.[3][9][10][11]

Mechanism of Action and Binding Kinetics of this compound

This compound is a slow- and tight-binding competitive inhibitor of angiotensin-converting enzyme.[12] Its interaction with ACE is characterized by a two-step mechanism: an initial rapid binding to form an enzyme-inhibitor complex, followed by a slow isomerization to a more stable complex.[12] This results in a prolonged duration of action. This compound exhibits a high affinity for ACE, as indicated by its low inhibition constant (Ki) and 50% inhibitory concentration (IC50).

Quantitative Data: Binding Affinity and Potency

The following table summarizes the key quantitative parameters that define the interaction of this compound with ACE.

| Parameter | Value | Species/System | Reference |

| Ki | 7 pmol/L | In vitro (furanacryloyl-Phe-Gly-Gly substrate) | [12] |

| IC50 | 5 nM | In vitro | [1][5][13] |

| IC50 | 2 nM | Pig vascular endothelial cells | [14] |

| Kd | 6 nM | Pig vascular endothelial cells | [14] |

| Kd | 3.8 nmol/L | Isolated human glomeruli | [15][16] |

| Bmax | 1,600 fmol/mg of protein | Pig vascular endothelial cells | [14] |

| Bmax | 853 fmol/mg protein | Isolated human glomeruli | [15][16] |

Signaling Pathway of the Renin-Angiotensin System and this compound's Point of Intervention

The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the inhibitory action of this compound.

Pharmacokinetics and Pharmacodynamics of this compound

The clinical efficacy of this compound is governed by its pharmacokinetic and pharmacodynamic properties. Ramipril is readily absorbed orally and is converted to this compound, which is then eliminated via a triphasic pattern.[3][4] The pharmacodynamics are characterized by a profound and sustained inhibition of ACE activity.

Quantitative Pharmacokinetic and Pharmacodynamic Data

| Parameter | Value | Condition | Reference |

| This compound Tmax | 2-4 hours | Oral ramipril administration | [4] |

| This compound Half-life (initial) | 2-4 hours | - | [3] |

| This compound Half-life (apparent elimination) | 9-18 hours | - | [3] |

| This compound Half-life (terminal elimination) | >50 hours | Represents binding/dissociation from ACE | [3][4] |

| Ramipril Protein Binding | ~73% | - | [3][7] |

| This compound Protein Binding | ~56% | - | [3][7] |

| ACE Inhibition (single 2.5-20 mg dose) | 60-80% at 4 hours | - | [17][18] |

| ACE Inhibition (multiple ≥2.0 mg doses) | >90% at 4 hours | - | [17][18] |

| Remaining ACE Inhibition after 24h (single dose) | 40-60% | - | [17][18] |

| Remaining ACE Inhibition after 24h (multiple doses) | >80% | - | [17][18] |

Downstream Effects on the Renin-Angiotensin System

The inhibition of ACE by this compound leads to significant alterations in the concentrations of key components of the RAS, most notably a decrease in angiotensin II and an increase in bradykinin.

Effects on Angiotensin II and Aldosterone

Clinical studies have demonstrated that ramipril treatment significantly reduces plasma angiotensin II levels.[19][20] This reduction in angiotensin II leads to decreased aldosterone secretion.

Effects on Bradykinin

By inhibiting kininase II, this compound prevents the degradation of bradykinin, leading to its accumulation.[9] This potentiation of bradykinin contributes to the therapeutic effects of this compound by promoting vasodilation through the release of nitric oxide and prostacyclin.[9][11]

| Parameter | Observation | Experimental Model | Reference |

| Bradykinin Outflow | Increased from 0.85 to 2.8 ng/ml/g | Isolated rat hearts | [2] |

| Insulin Levels | Reduced from 6.6 to 3.6 ng/ml | Fructose-fed hypertensive rats | [10] |

| Triglyceride Levels | Reduced from 292 to 164 mg/dl | Fructose-fed hypertensive rats | [10] |

Experimental Protocols

The following sections detail standardized methodologies for assessing the interaction of this compound with ACE.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol is based on the method described by Cushman and Cheung, utilizing the substrate hippuryl-histidyl-leucine (HHL).[2]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-leucine (HHL)

-

This compound (or other inhibitors)

-

Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl

-

Ethyl acetate

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a solution of HHL (e.g., 5 mM) in sodium borate buffer.

-

Prepare various concentrations of the inhibitor (this compound).

-

In a test tube, pre-incubate 50 µL of the inhibitor solution with 50 µL of ACE solution (e.g., 4 mU/mL) at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 200 µL of 1 M HCl.

-

Extract the hippuric acid (HA) produced with 1.5 mL of ethyl acetate.

-

Centrifuge the mixture to separate the phases.

-

Transfer 1.0 mL of the ethyl acetate (upper) layer to a new tube and evaporate to dryness.

-

Reconstitute the dried HA in a suitable buffer or water and measure the absorbance at 228 nm using a spectrophotometer.

-

Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow for ACE Inhibition Assay

The following diagram outlines the general workflow for an in vitro ACE inhibition assay.

Radioligand Binding Assay for this compound Affinity

This protocol is to determine the binding affinity (Kd and Bmax) of this compound to ACE.

Materials:

-

[3H]this compound (tritiated this compound)

-

Unlabeled this compound

-

ACE-containing tissue homogenates (e.g., from lung or kidney) or purified ACE

-

Incubation buffer (e.g., pH 8.0)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare tissue homogenates containing ACE.

-

In a series of tubes, add a fixed concentration of [3H]this compound.

-

To a subset of tubes, add increasing concentrations of unlabeled this compound (for competition binding).

-

To another set of tubes, add only buffer to determine total binding.

-

Add the tissue homogenate to all tubes and incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

Conclusion

This compound is a highly potent and specific inhibitor of angiotensin-converting enzyme. Its tight and slow binding to ACE results in a sustained reduction of angiotensin II formation and an increase in bradykinin levels. These dual actions on the renin-angiotensin and kallikrein-kinin systems are central to its efficacy in the management of hypertension and other cardiovascular diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

References

- 1. Ramipril | ACE Inhibitors: R&D Systems [rndsystems.com]

- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 3. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Ramipril | Angiotensin-Converting Enzyme | Tocris Bioscience [tocris.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. cris.technion.ac.il [cris.technion.ac.il]

- 8. celerion.com [celerion.com]

- 9. Contribution of bradykinin to the cardiovascular effects of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of bradykinin to the beneficial effects of ramipril in the fructose-fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound enhances endothelial autacoid formation by inhibiting breakdown of endothelium-derived bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic properties of the angiotensin converting enzyme inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

- 14. In vitro interactions between this compound and angiotensin I-converting enzyme in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-affinity binding of the converting enzyme inhibitor, this compound, to isolated human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High affinity binding of this compound on isolated human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. drugs.com [drugs.com]

- 19. researchgate.net [researchgate.net]

- 20. ahajournals.org [ahajournals.org]

Cellular Uptake and Transport Mechanisms of Ramiprilat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport mechanisms of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. While direct experimental data on this compound is limited, this guide synthesizes available information and draws strong parallels from studies on structurally similar ACE inhibitors, such as enalaprilat and fosinoprilat, to elucidate the probable pathways governing its absorption, distribution, and elimination. This document details the likely involvement of key transporter families, including Organic Anion Transporters (OATs), Organic Anion Transporting Polypeptides (OATPs), and peptide transporters (PEPTs), in the disposition of this compound. Furthermore, it outlines detailed experimental protocols for investigating these transport mechanisms in vitro and presents available quantitative data in structured tables for comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key pathways and experimental workflows.

Introduction

Ramipril is a widely prescribed ACE inhibitor for the management of hypertension and cardiovascular diseases.[1] As a prodrug, ramipril is rapidly hydrolyzed in the liver and to a lesser extent in the kidneys to its active diacid metabolite, this compound.[2][3] The therapeutic efficacy of ramipril is therefore dependent on the systemic exposure of this compound. Understanding the mechanisms by which this compound enters and exits cells in key organs such as the intestine, liver, and kidneys is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and inter-individual variability in response.

This guide focuses on the cellular transport mechanisms of this compound, which, due to its hydrophilic nature, likely relies on carrier-mediated transport systems for its movement across biological membranes.

Putative Transport Mechanisms of this compound

Based on the physicochemical properties of this compound (a dicarboxylic acid) and extensive research on other ACE inhibitors, several solute carrier (SLC) and ATP-binding cassette (ABC) transporter families are implicated in its transport.

Intestinal Absorption

The intestinal absorption of many ACE inhibitors is thought to be mediated, at least in part, by peptide transporters.[4]

-

Peptide Transporter 1 (PEPT1): Located on the apical membrane of intestinal enterocytes, PEPT1 is responsible for the uptake of di- and tripeptides from the diet. Some ACE inhibitors, such as fosinopril, have been shown to be substrates of PEPT1.[4] However, studies on ramipril suggest a medium to low affinity for PEPT1, with minimal electrogenic transport, indicating that PEPT1 may not be the primary transporter for its intestinal uptake.

Hepatic Uptake

The liver is a major site for the conversion of ramipril to this compound. The subsequent uptake of this compound from the sinusoidal blood into hepatocytes is likely mediated by OATPs.

-

Organic Anion Transporting Polypeptides (OATPs): Specifically, OATP1B1 and OATP1B3, which are highly expressed on the basolateral membrane of hepatocytes, are known to transport a wide range of organic anions, including other ACE inhibitors like enalapril.[5][6][7] It is highly probable that this compound is also a substrate for these transporters.

Renal Elimination

Renal excretion is the primary route of elimination for this compound.[1] This process involves glomerular filtration and active tubular secretion.

-

Organic Anion Transporters (OATs): OAT1 and OAT3, located on the basolateral membrane of renal proximal tubule cells, are critical for the uptake of organic anions from the blood into the tubular cells for subsequent secretion into the urine.[8] Studies on enalaprilat have demonstrated its transport by OAT3 and, to a lesser extent, OAT1.[9] Given the structural similarities, this compound is very likely a substrate for these transporters. Inhibition of these transporters by drugs like probenecid can lead to clinically significant DDIs.

Efflux Transport

Efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), are present in various tissues and can actively pump substrates out of cells. Their role in the disposition of this compound is not well-defined, but they are known to interact with other ACE inhibitors.

Quantitative Data on ACE Inhibitor Transport

Table 1: Intestinal Peptide Transporter (PEPT) Kinetics for ACE Inhibitors

| ACE Inhibitor | Transporter | Cell Line | Km (µM) | Ki (µM) | Reference |

| Fosinopril | PEPT1 | Caco-2 | 154 | 35.5 | [8] |

| Fosinopril | PEPT2 | SKPT | 22 | 29.6 | [8] |

| Enalapril | PEPT1 | Rat Jejunum | 810 | 150 | [10] |

| Lisinopril | PEPT1 | Rat Jejunum | 380 | 390 | [10] |

Table 2: Renal Organic Anion Transporter (OAT) Kinetics for Enalaprilat

| Transporter | Cell Line | Km (µM) | Reference |

| OAT3 | HEK293 | 640 | [11] |

Experimental Protocols

Detailed experimental protocols for specifically studying this compound transport are not published. However, based on established methodologies for other ACE inhibitors and general drug transport assays, the following protocols can be adapted.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is used to assess the potential for intestinal absorption and to identify the involvement of apical transporters like PEPT1.

Experimental Workflow:

Methodology:

-

Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Seeding: Cells are seeded onto polycarbonate membrane Transwell® inserts (e.g., 12-well format) at a density of approximately 6 x 10⁴ cells/cm².

-

Differentiation: The cells are maintained for 21-25 days to allow for differentiation into a polarized monolayer, with media changes every 2-3 days.

-

Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity. A TEER value > 250 Ω·cm² is generally considered acceptable.

-

Transport Study:

-

The transport buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

For apical to basolateral (A→B) transport, this compound is added to the apical chamber.

-

For basolateral to apical (B→A) transport, this compound is added to the basolateral chamber.

-

Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

To investigate the involvement of specific transporters, known inhibitors (e.g., a competitive substrate for PEPT1) can be added to the donor chamber.

-

-

Quantification: The concentration of this compound in the samples is determined using a validated LC-MS/MS method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated to assess the involvement of efflux transporters.

Transporter Uptake Assay in Transfected Cell Lines

This assay is used to confirm whether this compound is a substrate of a specific transporter (e.g., OAT1, OAT3, OATP1B1) expressed in a host cell line like HEK293 or MDCK.

Experimental Workflow:

Methodology:

-

Cell Culture: HEK293 or MDCK cells stably transfected with the transporter of interest (e.g., OAT1, OAT3) and mock-transfected cells (control) are cultured under standard conditions.

-

Seeding: Cells are seeded in 24-well plates and grown to confluence.

-

Uptake Assay:

-

Cells are washed and pre-incubated with a transport buffer (e.g., HBSS).

-

The uptake is initiated by adding the transport buffer containing radiolabeled [³H]-ramiprilat or unlabeled this compound at various concentrations.

-

For inhibition studies, known inhibitors of the transporter (e.g., probenecid for OATs) are co-incubated with this compound.

-

The uptake is stopped after a short incubation time (e.g., 2-5 minutes) by aspirating the substrate solution and washing the cells with ice-cold buffer.

-

-

Quantification: Cells are lysed, and the intracellular concentration of this compound is determined by liquid scintillation counting (for radiolabeled compound) or LC-MS/MS.

-

Data Analysis:

-

The uptake rate is calculated and normalized to the protein concentration in each well.

-

Transporter-mediated uptake is determined by subtracting the uptake in mock cells from that in the transporter-expressing cells.

-

Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key cellular transport pathways for this compound and the logical flow for identifying transporter interactions.

Conclusion

The cellular uptake and transport of this compound are complex processes likely mediated by a combination of transporters from the OAT, OATP, and potentially PEPT families. While direct experimental evidence for this compound is still emerging, the extensive data available for other ACE inhibitors provides a strong foundation for hypothesizing its transport mechanisms. The experimental protocols and logical frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to further investigate the transport of this compound, leading to a better understanding of its pharmacokinetics and potential for drug-drug interactions. Future studies employing transfected cell lines and specific inhibitors are warranted to definitively characterize the transporters involved and to quantify their contribution to the overall disposition of this important therapeutic agent.

References

- 1. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SMPDB [smpdb.ca]

- 4. Angiotensin-converting enzyme (ACE) inhibitor transport in human intestinal epithelial (Caco-2) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 7. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanism of intestinal absorption and renal reabsorption of an orally active ace inhibitor: uptake and transport of fosinopril in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repub.eur.nl [repub.eur.nl]

Methodological & Application

Application Note: Quantification of Ramiprilat in Human Urine by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantification of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and detection. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies of ramipril.

Introduction

Ramipril is a widely prescribed medication for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active metabolite, this compound. The determination of this compound concentrations in biological matrices is crucial for assessing the pharmacokinetic profile of ramipril and for clinical and forensic toxicology.[1] Urine is a key matrix for monitoring the excretion of drugs and their metabolites. This application note provides a robust LC-MS/MS method for the reliable quantification of this compound in human urine. The method is based on established principles of bioanalytical method validation, ensuring accuracy, precision, and reliability of the results.[2][3]

Experimental

Materials and Reagents

-

This compound certified reference standard

-

This compound-d5 (or other suitable stable isotope-labeled internal standard)

-

Formic acid, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Water, deionized, 18 MΩ·cm or higher

-

Human urine, drug-free

Sample Preparation

A simple "dilute-and-shoot" approach is often sufficient for urine samples due to the lower protein content compared to plasma. However, for enhanced sensitivity and to minimize matrix effects, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.[1][4]

Protocol: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

-

Dilution: Dilute 1 mL of the centrifuged urine with 1 mL of 2% phosphoric acid in water.

-

Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., this compound-d5) to the diluted urine sample.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol to remove interferences.

-

Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Liquid Chromatography

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[3]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

Table 1: Typical LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI is suitable for this compound.[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor and product ions for this compound and a potential internal standard are monitored.

Table 2: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 389.2 | 206.1 | 20 |

| This compound-d5 (IS) | 394.2 | 211.1 | 20 |

Note: Collision energies should be optimized for the specific instrument used.

Method Validation

The method should be validated according to international guidelines (e.g., FDA, EMA) to ensure its suitability for the intended purpose. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

-

Linearity and Range: The concentration range over which the method is accurate and precise. A typical linear range for this compound in plasma is 1 to 100 ng/mL, which can be adapted for urine.[2]

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the LLOQ).

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of urine components on the ionization of the analyte.

-

Stability: The stability of the analyte in urine under various storage and handling conditions.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the validation of similar LC-MS/MS methods for this compound in biological fluids.

Table 3: Linearity and Sensitivity

| Parameter | Typical Value |

| Linearity Range | 1.0 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

Table 4: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 3.0 | 95 - 105 | < 10 |

| Medium | 50 | 98 - 102 | < 8 |

| High | 80 | 97 - 103 | < 7 |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the quantification of this compound in urine.

Caption: Logical relationship from drug administration to data analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in human urine. The protocol, including a robust sample preparation step, ensures accurate and precise results, making it highly suitable for a variety of research and drug development applications. The method's performance characteristics demonstrate its capability to support pharmacokinetic, bioavailability, and toxicological studies.

References

- 1. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. dergipark.org.tr [dergipark.org.tr]

Application Note: A Cell-Based Assay for Screening ACE Inhibitors Using Ramiprilat

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical signaling pathway in the regulation of blood pressure and cardiovascular homeostasis.[1] The Angiotensin-Converting Enzyme (ACE) is a key zinc-containing enzyme within this cascade, responsible for converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[2][3] Inhibition of ACE is a primary therapeutic strategy for managing hypertension and heart failure.[4] Ramipril, a widely prescribed ACE inhibitor, is a prodrug that is metabolized in the liver to its active form, Ramiprilat.[2] this compound is a potent and competitive inhibitor of ACE, leading to vasodilation and reduced blood pressure.[5][6] This application note provides a detailed protocol for a cell-based assay to determine the inhibitory activity of compounds like this compound on endogenous ACE in a cellular context.

Mechanism of ACE Inhibition by this compound

This compound functions by binding to and inhibiting the Angiotensin-Converting Enzyme, which prevents the conversion of angiotensin I to angiotensin II.[2] The reduction in angiotensin II levels leads to decreased activation of angiotensin receptors (AT1R and AT2R), resulting in reduced vasoconstriction, inflammation, and fibrosis.[5] Additionally, ACE (also known as Kininase II) is involved in the breakdown of bradykinin, a vasodilator. By inhibiting ACE, this compound increases bradykinin levels, further contributing to its antihypertensive effects through enhanced vasodilation.[2][6]

Quantitative Data Summary

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Kd). The following table summarizes key quantitative values for this compound and the related compound, Ramipril.

| Compound | Parameter | Value | Assay System | Reference |

| This compound | Kd (Binding Affinity) | 3.8 nmol/L | [3H]this compound binding to isolated human glomeruli | [7] |

| Ramipril | IC50 (Cytotoxicity) | 0.012 mM (12 µM) | MTT assay on A549 lung carcinoma cell line | [8] |

Note: The IC50 value for Ramipril represents its effect on cell viability in a specific cancer cell line and is not a direct measure of ACE inhibition. The Kd value for this compound demonstrates its high-affinity binding to its target, ACE, in human kidney tissue.

Experimental Protocols

This protocol describes a cell-based assay to measure ACE inhibition using a fluorometric method adapted for cell lysates. The procedure is designed for a 96-well plate format suitable for screening.

Principle

Cells endogenously expressing ACE (e.g., human umbilical vein endothelial cells - HUVECs) are cultured and treated with various concentrations of an inhibitor, such as this compound. Following treatment, the cells are lysed to release intracellular and membrane-bound ACE. The ACE activity in the lysate is then measured using a synthetic fluorogenic substrate.[9][10] The substrate is cleaved by active ACE, releasing a fluorescent product. The fluorescence intensity is directly proportional to ACE activity.[10] A decrease in fluorescence in the presence of the inhibitor indicates ACE inhibition.

Materials and Reagents

-

Cells: HUVECs or another cell line with documented ACE expression.

-

Cell Culture Medium: EGM™-2 Endothelial Cell Growth Medium-2 BulletKit™ or appropriate medium.

-

Reagents for Cell Culture: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

-

Assay Buffer: As provided in a commercial ACE activity assay kit (e.g., Sigma-Aldrich CS0002) or custom-prepared.[10]

-

Cell Lysis Buffer: RIPA buffer or similar non-denaturing lysis buffer.

-

ACE Fluorogenic Substrate: Provided in a commercial kit.[10]

-

Test Compound: this compound (or other test inhibitors).

-

Equipment: 96-well black, clear-bottom plates, multichannel pipette, fluorescence microplate reader (Ex/Em = 320/405 nm), cell culture incubator (37°C, 5% CO2).

Protocol Steps

-

Cell Seeding:

-

Culture HUVECs to ~80-90% confluency.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed 2 x 10⁴ cells per well in a 96-well black, clear-bottom plate in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Lisinopril) in the cell culture medium. A typical concentration range might span from 1 nM to 100 µM.

-

Carefully remove the medium from the wells.

-

Add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" wells (medium with DMSO or the vehicle used to dissolve the compound) and "untreated control" wells (medium only).

-

Incubate the plate for 1-2 hours at 37°C.

-

-

Cell Lysis:

-

After incubation, remove the treatment medium and wash the cells once with 100 µL of ice-cold PBS.

-

Add 50 µL of ice-cold cell lysis buffer to each well.

-

Incubate the plate on ice for 15-20 minutes with gentle shaking.

-

Collect the cell lysate for the ACE activity assay. If necessary, centrifuge the plate to pellet cell debris and use the supernatant.

-

-

ACE Activity Measurement:

-

This part of the protocol is based on commercially available fluorometric ACE assay kits.[9][10]

-

Equilibrate the cell lysate, assay buffer, and substrate to the assay temperature (typically 37°C).[10]

-

In a new 96-well black plate, add 20 µL of cell lysate from each well.

-

Prepare reaction wells according to the kit manufacturer's instructions. Typically, this involves adding assay buffer and then initiating the reaction by adding the ACE fluorogenic substrate.[9]

-

The final reaction volume is typically 100 µL per well.[9]

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Slope of Inhibitor Well / Slope of Vehicle Control Well)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

References

- 1. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 5. imedpub.com [imedpub.com]

- 6. What is the mechanism of Ramipril? [synapse.patsnap.com]

- 7. High-affinity binding of the converting enzyme inhibitor, this compound, to isolated human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ACE Inhibition Assay [bio-protocol.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Note and Protocol for Ramiprilat Stability Testing in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramiprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, is crucial for its therapeutic effect. Understanding the stability of this compound in solution is essential for the development of stable pharmaceutical formulations and for accurate bioanalytical testing. This document provides a comprehensive protocol for assessing the stability of this compound in solution under various stress conditions, employing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The degradation of the prodrug ramipril often leads to the formation of this compound and other byproducts such as ramipril-diketopiperazine.[1][2][3] Therefore, understanding the stability of this compound itself is critical.

Ramipril Degradation and this compound Formation

Ramipril is known to degrade primarily through two pathways: hydrolysis of the ester group to form the active metabolite this compound, and intramolecular cyclization to form the inactive ramipril-diketopiperazine (DKP).[1][3] The pH of the solution significantly influences the degradation pathway. Alkaline conditions tend to favor the hydrolysis to this compound, while acidic and neutral conditions can lead to the formation of both this compound and DKP.[4][5]

Quantitative Data Summary

The following table summarizes the typical degradation of ramipril under various stress conditions, leading to the formation of its major degradation products, including this compound. This data is compiled from several forced degradation studies.

| Stress Condition | Reagent/Parameter | Duration & Temperature | Ramipril Degradation (%) | Major Degradation Products Observed | Reference(s) |

| Acidic Hydrolysis | 0.1 N HCl | 1 hour at 90°C | Significant | This compound, Ramipril-diketopiperazine | [4][6] |

| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour at 90°C | >50% | This compound (impurity E) | [4] |

| Neutral Hydrolysis | Water | Not Specified | Significant | This compound, Ramipril-diketopiperazine | [6] |

| Oxidative Stress | 3% H₂O₂ | Not Specified | Significant | Oxidative degradants | [6] |

| Thermal Stress | Heat | 3 hours at 80°C | Significant | Degradation products | [7] |

| Photolytic Stress | UV/VIS radiation | Not Specified | Stable | No significant degradation | [6] |

Experimental Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a stability-indicating HPLC method adapted from validated methods for ramipril and its degradants.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen orthophosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrochloric acid (AR grade)

-

Hydrogen peroxide (30%, AR grade)

-

Purified water (HPLC grade)

Instrumentation and Chromatographic Conditions

-

Instrument: HPLC system with a UV/PDA detector.

-

Column: Thermo MOS-2 Hypersil, C8 (150 x 4.6 mm, 5µ) or equivalent.[7]

-

Mobile Phase: 20 mM Potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a 40:60 (v/v) ratio.[7]

-

Flow Rate: 0.8 mL/min.[7]

-

Injection Volume: 10 µL.[7]

-

Detection Wavelength: 210 nm.[7]

-

Column Temperature: Ambient.

Preparation of Solutions

-

Buffer Preparation: Dissolve the required amount of potassium dihydrogen orthophosphate in purified water to obtain a 20 mM solution. Adjust the pH to 3.0 using orthophosphoric acid.

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 40:60 ratio, filter through a 0.45 µm membrane filter, and degas.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

-

Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration of 50 µg/mL.

Forced Degradation Study Protocol

-

Acidic Hydrolysis: To an aliquot of this compound solution, add 0.5 N HCl. Keep the solution at 80°C for 3 hours.[7] Cool, neutralize with 0.5 N NaOH, and dilute with mobile phase to the working concentration.

-

Alkaline Hydrolysis: To an aliquot of this compound solution, add 0.5 N NaOH. Keep the solution at 80°C for 3 hours.[7] Cool, neutralize with 0.5 N HCl, and dilute with mobile phase to the working concentration.

-

Oxidative Degradation: To an aliquot of this compound solution, add 30% H₂O₂. Store the solution at room temperature for a specified duration.[7] Dilute with mobile phase to the working concentration.

-

Thermal Degradation: Store the this compound solution at 80°C for 3 hours.[7] Cool and dilute with mobile phase to the working concentration.

-

Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and visible light for a defined period. A control sample should be kept in the dark. Dilute with mobile phase to the working concentration.

For each condition, inject the prepared sample into the HPLC system and record the chromatogram. Analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of this compound.

Diagrams

Ramipril Degradation Pathway

Caption: Degradation pathway of Ramipril.

Experimental Workflow for this compound Stability Testing

Caption: Workflow for this compound stability testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Bioanalytical Method Validation for Ramiprilat in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. It is a prodrug that is hydrolyzed in the body to its active metabolite, Ramiprilat. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the validation of a bioanalytical method for the determination of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity.[1][2][3]

Experimental Protocols

This section details the materials, equipment, and procedures for the validation of the bioanalytical method.

Materials and Reagents

-

Analytes: this compound reference standard (purity >99%), Ramipril reference standard (purity >99%).

-

Internal Standard (IS): this compound-d5 or another suitable analog like Enalaprilat.[1]

-

Chemicals: HPLC-grade methanol, acetonitrile, formic acid, ammonium acetate, and water.

-

Biological Matrix: Drug-free human plasma from at least six different sources.

Instrumentation

-

LC-MS/MS System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).[1][4]

Chromatographic and Mass Spectrometric Conditions

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a modifier like 0.1% formic acid or ammonium acetate buffer.[4][5]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.[4]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

-

MS/MS Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For Ramipril, a common transition is m/z 417.2 → 234.1.[4]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in a suitable solvent like methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

-

Spiking: Spike the CC and QC working solutions into blank human plasma to achieve the desired concentrations.

Sample Preparation

The objective of sample preparation is to extract this compound and the internal standard from the plasma matrix while removing interfering substances. Common techniques include:

-

Protein Precipitation (PPT): A simple and fast method where a precipitating agent like acetonitrile or methanol is added to the plasma sample.[2][6]

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.[4][5]

-

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.

Protocol for Protein Precipitation:

-

To 100 µL of plasma sample, add 300 µL of methanol containing the internal standard.[2]

-

Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[2]

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters must be assessed:

Selectivity and Specificity

-

Objective: To ensure that the method can differentiate and quantify the analyte from endogenous components in the matrix or other potential interferences.

-

Protocol: Analyze blank plasma samples from at least six different sources to check for any interfering peaks at the retention times of this compound and the internal standard.

Linearity and Range

-

Objective: To establish the concentration range over which the assay is accurate and precise.

-

Protocol: Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentration levels. The linearity is typically evaluated by a weighted linear regression analysis (e.g., 1/x²).[1][7]

Accuracy and Precision

-

Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Protocol: Analyze QC samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates (n≥5) on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification) of the nominal concentration.[4]

Lower Limit of Quantification (LLOQ)

-

Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

-

Protocol: The LLOQ is established as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 5 and with accuracy and precision within ±20%.

Recovery

-

Objective: To assess the efficiency of the extraction procedure.

-

Protocol: Compare the peak area of an extracted sample to the peak area of a non-extracted standard of the same concentration. This should be evaluated at low, medium, and high QC levels.

Matrix Effect

-

Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and internal standard.

-

Protocol: Compare the peak response of the analyte in a post-extraction spiked blank plasma sample to the peak response of a pure standard solution of the same concentration. This should be assessed using plasma from at least six different sources.

Stability

-

Objective: To evaluate the stability of this compound in human plasma under different storage and handling conditions.

-

Protocol:

-

Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).[7]

-

Bench-Top Stability: Analyze QC samples after they have been kept at room temperature for a specified period (e.g., 4-24 hours).[7]

-

Long-Term Stability: Analyze QC samples after storage at a specified temperature (e.g., -20°C or -80°C) for an extended period.

-

Autosampler Stability: Evaluate the stability of processed samples in the autosampler over the expected duration of an analytical run.

-

Data Presentation